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3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

Catalog No.
S891352
CAS No.
860367-71-1
M.F
C10H8N2O3
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

CAS Number

860367-71-1

Product Name

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

IUPAC Name

3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,11H2,(H,13,14)

InChI Key

LMZCNXMLWIIYDP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N
  • Chemical Synthesis

    Scientific databases primarily describe 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid as a chemical compound. Suppliers offer the compound for purchase, often without specifying its use in research [, , ].

  • Potential Applications

    The structure of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid contains functional groups that might be of interest for researchers in medicinal chemistry or materials science. The presence of the carboxylic acid group suggests potential applications in drug design or polymer chemistry. The aromatic amine group could allow for further functionalization and tailoring of the molecule's properties. However, specific research efforts utilizing 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid haven't been documented in scientific literature.

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound characterized by its unique molecular structure, which includes an oxazole ring fused with an aromatic amine. Its molecular formula is C10H8N2O3, and it has a molecular weight of approximately 204.18 g/mol. The compound features both carboxylic acid and amine functional groups, which contribute to its reactivity and potential biological activity .

The chemical reactivity of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid can be attributed to the presence of its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amine group can react with acyl chlorides or anhydrides to form amides.
  • Oxidation: The amino group may be oxidized to form nitro derivatives under specific conditions.
  • Reduction: Nitro derivatives can be reduced back to amino groups using reducing agents like palladium on carbon .

Research indicates that 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid exhibits various biological activities, including potential anti-inflammatory and anticancer properties. Its structural similarity to known pharmacophores suggests it may interact with specific biological targets, making it a candidate for further medicinal chemistry studies .

The synthesis of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with 4-aminobenzoic acid and appropriate reagents for cyclization.
  • Cyclization Reaction: A common method includes the reaction of the starting material with a suitable reagent that facilitates the formation of the oxazole ring.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid has potential applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting inflammation and cancer.
  • Chemical Research: Used as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: Investigated for its properties in developing new materials due to its unique chemical structure .

Studies on the interactions of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid with biological molecules are ongoing. Preliminary findings suggest that it may act as an enzyme inhibitor or modulator of receptor activity, indicating its potential role in drug development. Further research is required to elucidate the specific mechanisms of action and target interactions .

Several compounds share structural similarities with 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeKey Features
3-(4-Aminophenyl)-isoxazole-5-carboxylic acidIsoxazole derivativeSimilar amine and carboxylic functionalities
Ethyl 3-(4-Aminophenyl)-isoxazole-5-carboxylateEster derivativeContains an ethyl ester group enhancing solubility
Methyl 5-(4-Aminophenyl)isoxazole-3-carboxylateMethyl ester derivativeDifferent position of carboxylic functionality
3-Phenylisoxazole-5-carboxylic acidIsoxazole derivativeLacks the amino group but shares similar reactivity

These compounds highlight the unique positioning of functional groups in 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid that may influence its biological activity and chemical reactivity compared to its analogs .

XLogP3

1.2

Wikipedia

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

Dates

Last modified: 04-15-2024

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